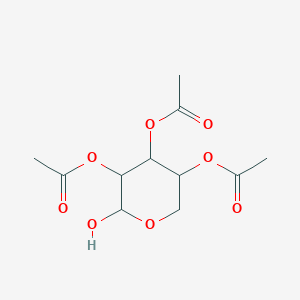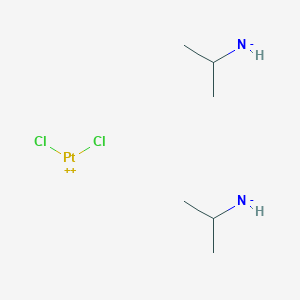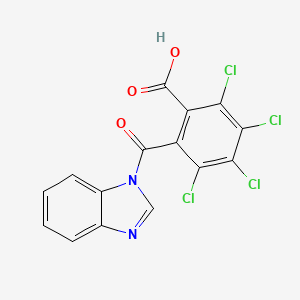![molecular formula C14H17N3O4 B12294588 11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)
11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-デカルバモイルミトマイシンCは、よく知られたDNAアルキル化剤であるミトマイシンCの誘導体です。この化合物は、親化合物とは異なるC10位にカルバメート基を欠いています。 DNAモノアドクトと架橋を形成する能力により、DNAの構造と機能を阻害するため、細胞毒性があることで知られています .
準備方法
10-デカルバモイルミトマイシンCの合成には、いくつかのステップが必要です。一般的な方法の1つには、ミトマイシンCからカルバメート基を除去することが含まれます。これは、特定の試薬と条件を用いた化学反応によって達成できます。 例えば、強酸または強塩基を使用すると、カルバメート基の除去が促進され、10-デカルバモイルミトマイシンCが生成されます . 工業生産方法には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。
化学反応の分析
10-デカルバモイルミトマイシンCは、次のようなさまざまな化学反応を受けます。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過酸化水素や過マンガン酸カリウムなどの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: この反応は、1つの官能基を別の官能基で置き換えることを伴います。求核置換反応は一般的であり、水酸化物イオンやアミンなどの求核剤が既存の基を置き換えます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究における用途
10-デカルバモイルミトマイシンCは、科学研究において幅広い用途を持っています。
化学: DNAアルキル化と架橋のメカニズムを研究するためのモデル化合物として使用されます。
生物学: 研究者は、DNA損傷に対する細胞の応答と修復メカニズムを調査するために使用します。
科学的研究の応用
10-Decarbamoylmitomycin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study DNA alkylation and cross-linking mechanisms.
Biology: Researchers use it to investigate cellular responses to DNA damage and repair mechanisms.
作用機序
10-デカルバモイルミトマイシンCの作用機序には、生体内で活性化されて二官能性アルキル化剤を形成することが含まれます。この活性化された形態はDNAに結合し、DNAモノアドクトと架橋を形成します。これらの修飾はDNAの複製と転写を阻害し、最終的に細胞死につながります。 この化合物は、p53非依存性細胞死経路を活性化させることができ、機能的なp53を欠く細胞でも効果的です .
類似化合物との比較
10-デカルバモイルミトマイシンCは、ミトマイシンCなどの他のミトマイシン誘導体と類似しています。C10位にカルバメート基を欠いているため、独特の性質を持っています。 ミトマイシンCとは異なり、10-デカルバモイルミトマイシンCは異なる立体異性体のDNAアドクトを形成し、異なる生化学的応答を引き起こす可能性があります . 他の類似化合物には、以下のようなものがあります。
ミトマイシンA: 異なる官能基を持つミトマイシン誘導体です。
ポルフィロマイシン: 異なる置換パターンを持つミトマイシンアナログです。
アザキノマイシン: 作用機序は似ていますが、構造的特徴が異なる関連化合物です.
特性
分子式 |
C14H17N3O4 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC名 |
11-amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione |
InChI |
InChI=1S/C14H17N3O4/c1-5-9(15)12(20)8-6(4-18)14(21-2)13-7(16-13)3-17(14)10(8)11(5)19/h6-7,13,16,18H,3-4,15H2,1-2H3 |
InChIキー |
OUADMZZEIRSDSG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B12294510.png)
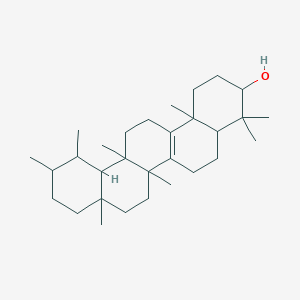
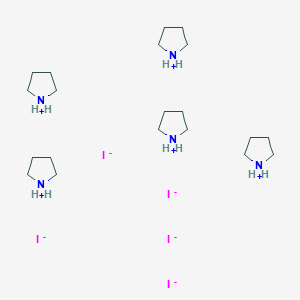

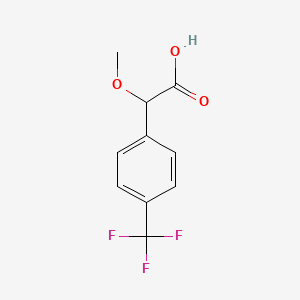


![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)
